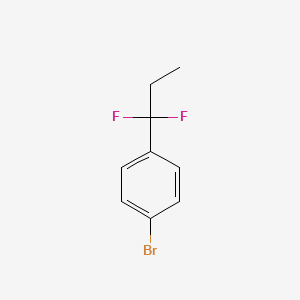

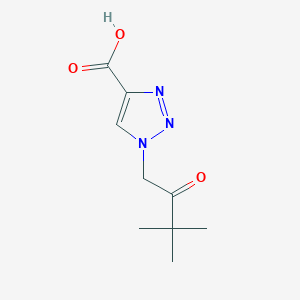

Methyl 2-(benzyloxy)-4-methylbenzoate

Overview

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “1-Benzyloxy-2-methyl-3-nitrobenzene”, has been analyzed . It was found that the compound crystallizes in the monoclinic space group P21/c . The dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring is 8.0(2) degrees .Scientific Research Applications

-

Synthesis of Benzyl Ethers and Esters

- Field : Organic Chemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate is used as a reagent in the synthesis of benzyl ethers and esters . This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .

- Method of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

-

Crystal Structure Analysis

- Field : Crystallography

- Application Summary : The crystal structure of Methyl 2-(benzyloxy)-4-methylbenzoate has been analyzed .

- Method of Application : The analysis involves determining the dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring .

- Results : The dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring is 8.0(2)˚ .

-

Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole

- Field : Organic Chemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .

- Method of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .

- Results : The successful synthesis of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .

-

Synthesis of Schiff Base Ligands

- Field : Biochemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes . These complexes have shown in vitro antioxidant and antimicrobial activity .

- Method of Application : The synthesis involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results : The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC 50 values from 2.98 to 3.89 µM range .

-

Preparation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

- Field : Organic Chemistry

- Application Summary : Methyl 2-(benzyloxy)-4-methylbenzoate may be used in the preparation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

- Method of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .

- Results : The successful synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

-

Benzylic Oxidations and Reductions

- Field : Organic Chemistry

- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Methyl 2-(benzyloxy)-4-methylbenzoate, having a benzylic position, could potentially be involved in such reactions .

- Method of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .

- Results : Enhanced reactivity is observed in SN1, SN2 and E1 reactions of benzylic halides .

properties

IUPAC Name |

methyl 4-methyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)15(10-12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPPCVPFJVYYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzyloxy)-4-methylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)